molecular formula C28H29ClF3N7O2 B10836050 Pyrrolidinyl urea derivative 4

Pyrrolidinyl urea derivative 4

Cat. No.: B10836050
M. Wt: 588.0 g/mol
InChI Key: RFVRMWNCZARMFM-WMZHIEFXSA-N
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Description

Pyrrolidinyl urea derivative 4 is a compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities. This compound has shown potential in various therapeutic applications, particularly as an inhibitor of tropomyosin-related kinase A (TrkA), which is involved in pain, cancer, and neurodegenerative diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pyrrolidinyl urea derivative 4 typically involves the reaction of a pyrrolidine derivative with an isocyanate. One common method includes the following steps:

    Preparation of Intermediate: The intermediate compound is prepared by reacting a pyrrolidine derivative with an appropriate reagent under controlled conditions.

    Formation of Urea Derivative: The intermediate is then reacted with an isocyanate to form the urea derivative.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: Pyrrolidinyl urea derivative 4 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Pyrrolidinyl urea derivative 4 has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Acts as an inhibitor of TrkA, making it useful in studying signal transduction pathways.

    Medicine: Potential therapeutic agent for treating pain, cancer, and neurodegenerative diseases.

    Industry: Used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of pyrrolidinyl urea derivative 4 involves its interaction with TrkA receptors. The compound binds to the active site of TrkA, inhibiting its kinase activity. This inhibition disrupts the downstream signaling pathways involved in cell proliferation, differentiation, and survival. The molecular targets include nerve growth factor (NGF) and brain-derived neurotrophic factor (BDNF), which play crucial roles in neuronal function .

Comparison with Similar Compounds

Uniqueness: Pyrrolidinyl urea derivative 4 is unique due to its specific inhibition of TrkA, which makes it a promising candidate for targeted therapies in pain management and cancer treatment. Its ability to modulate neurotrophic signaling pathways sets it apart from other pyrrolidine derivatives .

Properties

Molecular Formula

C28H29ClF3N7O2

Molecular Weight

588.0 g/mol

IUPAC Name

1-[2-(3-chloro-2-fluorophenyl)-4-methyl-5-(1-methylpyrazol-4-yl)pyrazol-3-yl]-3-[(3S,4R)-4-(3,4-difluorophenyl)-1-(2-methoxyethyl)pyrrolidin-3-yl]urea

InChI

InChI=1S/C28H29ClF3N7O2/c1-16-26(18-12-33-37(2)13-18)36-39(24-6-4-5-20(29)25(24)32)27(16)35-28(40)34-23-15-38(9-10-41-3)14-19(23)17-7-8-21(30)22(31)11-17/h4-8,11-13,19,23H,9-10,14-15H2,1-3H3,(H2,34,35,40)/t19-,23+/m0/s1

InChI Key

RFVRMWNCZARMFM-WMZHIEFXSA-N

Isomeric SMILES

CC1=C(N(N=C1C2=CN(N=C2)C)C3=C(C(=CC=C3)Cl)F)NC(=O)N[C@@H]4CN(C[C@H]4C5=CC(=C(C=C5)F)F)CCOC

Canonical SMILES

CC1=C(N(N=C1C2=CN(N=C2)C)C3=C(C(=CC=C3)Cl)F)NC(=O)NC4CN(CC4C5=CC(=C(C=C5)F)F)CCOC

Origin of Product

United States

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